3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine
Description
3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, a piperidinyl group at position 2, and a trifluoromethyl (-CF₃) group at position 3. The piperidinyl substituent introduces steric bulk and basicity, which can influence binding interactions in biological systems .
Properties
IUPAC Name |
3-bromo-2-piperidin-1-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2/c12-9-6-8(11(13,14)15)7-16-10(9)17-4-2-1-3-5-17/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIHBSOOTLPXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The 2-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with piperidine to form 2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine.
Bromination: The final step involves bromination at the 3-position of the pyridine ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Cross-Coupling Reactions: The bromine atom can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine might yield a new pyridine derivative with an amine substituent replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine is primarily utilized as a building block for synthesizing various biologically active compounds. Its unique structure allows for the development of new drugs targeting specific diseases, particularly in the realms of neurological disorders and cancers .
- Inhibitory Activity : The compound has shown promising results as an inhibitor in various biological pathways related to cancer and inflammation. The trifluoromethyl group is known to enhance the binding affinity of compounds to biological targets, potentially improving their efficacy as pharmaceutical agents.
Research indicates that this compound exhibits various biological activities:
- Anticancer Potential : Similar compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. For instance, studies have shown that related pyridine derivatives can significantly reduce the viability of cancer cells at specific concentrations.
- Antimicrobial Properties : The compound is also being studied for its antimicrobial activities, suggesting its potential utility in developing new antibiotics or antifungal agents.
Agrochemicals and Materials Science
Beyond medicinal applications, this compound can be employed in the development of agrochemicals due to its distinct physical properties. Its structural characteristics may contribute to improved efficacy in pest control formulations.
Synthetic Routes
Several synthetic methods have been developed for preparing this compound:
- Common Methods : Synthesis typically involves reactions between brominated pyridine derivatives and piperidine under basic conditions, often utilizing solvents like dimethylformamide (DMF) or acetonitrile.
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with various biological targets using techniques such as molecular docking simulations and surface plasmon resonance. These studies aim to elucidate the mechanisms by which it interacts with proteins or enzymes involved in disease pathways.
Example Case Study: Anticancer Activity
A study examining pyridine derivatives revealed that certain compounds led to a significant reduction in the viability of triple-negative breast cancer cells (MDA-MB-231) by up to 55% at concentrations around 10 µM. This suggests that this compound may exhibit similar anticancer properties due to its structural characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain proteins, while the trifluoromethyl group can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to pyridine derivatives sharing the 3-bromo-5-(trifluoromethyl)pyridine core but differing in substituents at position 2 (Table 1).
Table 1: Key Properties of 3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine and Analogues
Substituent Effects on Physicochemical Properties
Electronic Effects :
- The trifluoromethyl group at position 5 is strongly electron-withdrawing, directing electrophilic substitution to the 4-position of the pyridine ring .
- Substituents like piperidin-1-yl (electron-donating) and fluoro (electron-withdrawing) modulate the electron density of the pyridine ring, affecting reactivity in cross-coupling reactions .
- Ether (isopropoxy) and thioether (methylthio) groups enhance solubility in organic solvents relative to the polar amino group .
Thermal and Spectral Data
- NMR Profiles: 3-Bromo-5-trifluoromethyl-pyridin-2-ylamine (a positional isomer) shows distinct ¹H NMR signals at δ 8.27 (d) and 7.86 (d), with the amino group resonating at δ 5.38 .
Biological Activity
3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine is a synthetic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C11H12BrF3N2
- Molecular Weight: 309.14 g/mol
- CAS Number: 1437485-40-9
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can significantly influence the compound's reactivity and binding affinity due to its electron-withdrawing nature.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain pyridine derivatives possess significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 3.12 to 12.5 µg/mL, indicating their potential as effective antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that related piperidine derivatives can induce cytotoxic effects in cancer cell lines. For example, one study highlighted the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting that structural modifications in piperidine derivatives can enhance their anticancer efficacy .
Case Studies
- Anticancer Study : A study focused on piperidine derivatives revealed that specific structural modifications led to improved cytotoxicity against cancer cells compared to standard chemotherapeutic agents like bleomycin. The research emphasized the importance of three-dimensional structures for better interaction with target proteins .
- Antimicrobial Evaluation : Another investigation into pyridine derivatives reported that certain compounds exhibited potent antibacterial activity with MIC values lower than those of established antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| This compound | C11H12BrF3N2 | Antimicrobial | 3.12 - 12.5 |
| 3-Bromo-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | C12H14BrF3N2 | Anticancer | Not specified |
| 3-Bromo-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine | C10H12BrF3N2 | Antimicrobial | 0.25 |
Q & A
Q. What are the typical synthetic routes for preparing 3-Bromo-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis often involves sequential functionalization of a pyridine core. A common approach is nucleophilic substitution at the 2-position of a brominated pyridine precursor. For example:
Piperidine Introduction : React 3-bromo-2-chloro-5-(trifluoromethyl)pyridine with piperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ to replace chlorine with piperidine .
Bromination Control : Ensure regioselectivity by using directing groups or protecting strategies to avoid over-bromination.
Characterization intermediates via / NMR and HRMS to confirm substitution patterns.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies proton environments (e.g., piperidinyl CH groups at δ 1.5–2.5 ppm; aromatic protons influenced by electron-withdrawing CF). NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).
- Mass Spectrometry : HRMS validates the molecular ion ([M+H]) and isotopic pattern (distinct for bromine).
- X-ray Crystallography : Resolves steric effects of the piperidine and CF groups, as seen in structurally related pyridine derivatives .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at the 3-position is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 with aryl boronic acids in THF/HO.
- Electronic Effects : The electron-withdrawing CF group activates the bromine for nucleophilic displacement but may require elevated temperatures (80–100°C) .
Monitor reaction progress via TLC (hexane:EtOAc) and isolate products via column chromatography.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (potential irritant, as seen in related bromopyridines) .
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr during reactions).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups at the 3-bromo position?
- Methodological Answer :
- Base Screening : Test KPO, CsCO, or NaCO to enhance coupling efficiency.
- Solvent Effects : Compare DME vs. toluene; DME often improves solubility of Pd complexes.
- Microwave Assistance : Reduce reaction time (30–60 min vs. 12–24 hrs) while maintaining yields >80% .
Use GC-MS or NMR to track CF stability under harsh conditions.
Q. How should researchers address contradictory data in substitution reactions (e.g., unexpected byproducts)?
- Methodological Answer :
- Mechanistic Analysis : Probe for competing pathways (e.g., elimination vs. substitution) using DFT calculations to model transition states.
- Byproduct Identification : Employ LC-MS or preparative HPLC to isolate impurities. For example, dehalogenation products may form under reducing conditions .
- Kinetic Studies : Vary temperature/concentration to determine rate-limiting steps.
Q. What strategies enhance the biological activity of analogs derived from this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute CF with SF or OCF to modulate lipophilicity (logP) and target binding (e.g., kinase inhibitors) .
- Piperidine Modifications : Introduce spirocyclic or fluorinated piperidine variants to improve metabolic stability.
Validate via in vitro assays (e.g., IC measurements in enzyme inhibition studies).
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use X-ray crystallographic data (e.g., PDB IDs) to model binding poses in active sites. Software: AutoDock Vina or Schrödinger Suite.
- MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR Studies : Corrogate substituent effects (e.g., bromine vs. iodine) on potency using Hammett parameters.
Q. What conditions destabilize the compound, and how can stability be improved?
- Methodological Answer :
- Photodegradation : Test under UV light (254 nm) to identify degradation products (HPLC-UV). Use amber vials for light-sensitive storage .
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C typical for trifluoromethylpyridines).
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles for aqueous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
